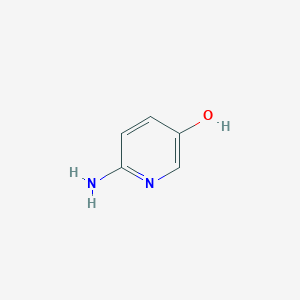

2-Amino-5-hydroxypyridine

Overview

Description

2-Amino-5-hydroxypyridine is a substituted pyridine used as an efficient antioxidant in human low-density lipoproteins . It exists as a mixture of tautomeric amino and imino isomers .

Synthesis Analysis

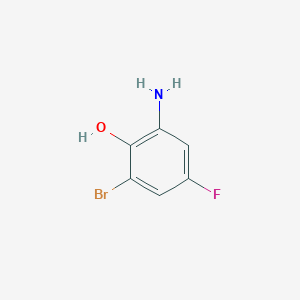

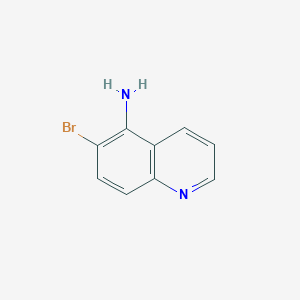

The synthesis of this compound has been reported in several studies . A convenient and efficient four-step synthesis of this compound can be achieved by protective reaction of 2-amino-5-bromopyridine in the presence of 2,5-hexanedione .Molecular Structure Analysis

The molecular formula of this compound is C5H6N2O . The InChI is InChI=1S/C5H6N2O/c6-5-2-1-4 (8)3-7-5/h1-3,8H, (H2,6,7) . The molecular weight is 110.11 g/mol .Chemical Reactions Analysis

The chemical reactions of this compound have been studied . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been reported .Physical And Chemical Properties Analysis

This compound has a molecular weight of 110.11 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . It is light yellow in color .Scientific Research Applications

Metabolite Investigation

2-Amino-5-hydroxypyridine, while not directly synthesized, has been implicated in the study of hydroxysulphapyridine's metabolism. This compound was initially identified as a metabolite in dogs and rabbits, leading to further investigations into its structure and formation pathways. These studies provided insights into the metabolic processes involving pyridine derivatives (Bray, Neale, & Thorpe, 1950).

Complexation Reagent in Metal Ion Analysis

2-Amino-3-hydroxypyridine, a closely related compound, has been used as a potential complexation reagent for the determination of various metal ions. Its ability to form mixed-ligand metal complexes highlights its utility in spectrophotometric, polarographic, and titrimetric analysis (Prakash & Sindhu, 1998).

Spectrophotometric Determination of Osmium

Another application of 2-Amino-3-hydroxypyridine involves its use in the spectrophotometric determination of osmium. The compound forms colored complexes with osmium, varying with the pH, demonstrating its potential in sensitive and selective metal ion detection methods (Mehta, Garg, & Singh, 1976).

Understanding Intermolecular Hydrogen Bonds

Research into the effects of dimerization and hydrogen bonding on tautomerism of pyridine derivatives, including 2-hydroxypyridine and 2-aminopyridines, has revealed significant insights into the stability and properties of these compounds. This research aids in understanding the chemical behavior of pyridine derivatives under different conditions (Alkorta & Elguero, 2002).

Biodegradation Pathways

In microbiology, the Burkholderia sp. strain MAK1 has been studied for its ability to degrade 2-hydroxypyridine without accumulating nicotine blue, a common byproduct. This research has led to the discovery of novel genes and enzymes involved in the biodegradation pathway of pyridine derivatives, offering insights into microbial metabolism and potential environmental applications (Petkevičius et al., 2018).

Ionization and Spectroscopic Studies

Studies on the ionization constants and ultraviolet-visible (UV/Vis) spectra of various aminopyridones and their derivatives have contributed to the understanding of their chemical properties. Such research is crucial for developing analytical methods and understanding the behavior of these compounds in different environments (Barlin & Pfleiderer, 1971).

Synthesis of Anticancer Agents

Research has been conducted on the synthesis of potential anticancer agents using pyridine derivatives, including this compound. These studies explore new pathways for creating compounds that may inhibit the proliferation of cancer cells, demonstrating the pharmaceutical relevance of pyridine derivatives (Temple et al., 1983).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that the compound is an important pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

The compound contains an active amino group and a hydroxyl group , which could potentially interact with various biological targets. The specifics of these interactions would depend on the context of the pharmaceutical application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-hydroxypyridine. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions help maintain the compound’s stability, which could in turn influence its efficacy and action.

Biochemical Analysis

Biochemical Properties

2-Amino-5-hydroxypyridine is a pyridine derivative, which due to its active amino and hydroxy groups, serves as an important intermediate in biochemical reactions . It is widely used in the synthesis of drugs for hypertension and renal stimulants . The compound’s ability to form complexes with a number of transition metals has been noted, and it has been found to inhibit the corrosion of aluminium and copper in acidic solutions .

Cellular Effects

The cellular effects of this compound are largely related to its role as an intermediate in various biochemical reactions. It has been reported that this compound is used as an efficient antioxidant in human low-density lipoproteins

Molecular Mechanism

Its role as an intermediate in various biochemical reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. It has been reported that in a safety assessment of this compound, the maternal and fetal no observed adverse effect level (NOAEL) was 45 mg/kg body weight .

Metabolic Pathways

This compound is involved in several metabolic pathways. In Rhodococcus rhodochrous strain PY11, a catabolic pathway of 2-hydroxypyridine degradation has been identified, which involves the initial hydroxylation of 2-hydroxypyridine by a four-component dioxygenase .

properties

IUPAC Name |

6-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWYBFHLUJUUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401080 | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55717-41-4, 55717-46-9 | |

| Record name | 3-Pyridinol, 6-amino-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

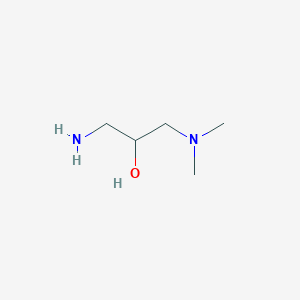

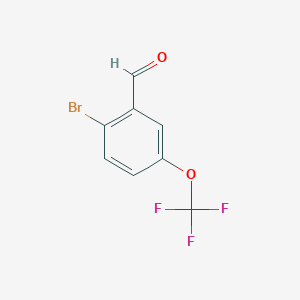

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-amino-5-hydroxypyridine in pharmaceutical research?

A1: this compound is a key metabolite of sulfapyridine, a drug used to treat bacterial infections. Understanding its formation and properties is crucial for understanding sulfapyridine's metabolic pathway and potential side effects. [, ]

Q2: How was the structure of this compound confirmed?

A2: Early studies suggested hydroxylation of sulfapyridine, leading to the formation of this compound. Researchers confirmed its structure through synthesis. They prepared this compound via a Curtius reaction from 5-hydroxypicolinic acid and compared it with the isolated metabolite from dog urine, confirming its identity. [, ]

Q3: Are there any other isomers of this compound, and were they investigated?

A3: Yes, there are three other possible isomers: 2-amino-3-hydroxypyridine, 2-amino-4-hydroxypyridine, and 2-amino-6-hydroxypyridine. Researchers synthesized these isomers to compare them with the metabolite obtained from the metabolism of sulfapyridine and to rule out their presence. This systematic approach helped solidify the identification of the correct metabolite structure. []

Q4: Have any derivatives of this compound (6-aminopyridin-3-ol) shown potential for treating inflammatory diseases?

A4: Yes, researchers have investigated 6-amino-2,4,5-trimethylpyridin-3-ols, analogs of 6-aminopyridin-3-ol, for their anti-inflammatory properties. These compounds showed significant inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells in vitro, suggesting potential for treating inflammatory bowel disease (IBD). [, ]

Q5: What in vivo studies support the potential of 6-amino-2,4,5-trimethylpyridin-3-ols for treating IBD?

A5: In a rat model of TNBS-induced colitis, oral administration of some 6-amino-2,4,5-trimethylpyridin-3-ol derivatives led to significant alleviation of colitis symptoms. These compounds demonstrated comparable or even better efficacy than sulfasalazine, a standard IBD treatment, at much lower doses. []

Q6: Beyond IBD, are there other potential therapeutic applications for 6-aminopyridin-3-ol derivatives?

A6: Research suggests that a 6-amino-2,4,5-trimethylpyridin-3-ol analog, BJ-1108, can modulate the differentiation of Th1 and Th17 cells, key players in autoimmune diseases. In a mouse model of experimental autoimmune encephalomyelitis (EAE), BJ-1108 demonstrated the ability to ameliorate disease severity, highlighting its potential for treating autoimmune disorders. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.